(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a benzylidene moiety substituted with bulky 3,5-di-tert-butyl-4-hydroxy groups and a 1,1-dioxidotetrahydrothiophen-3-yl substituent on the thiazolidinone ring. Thiazolidinones are heterocyclic scaffolds known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The Z-configuration of the benzylidene double bond is critical for maintaining planarity and optimizing π-π interactions in molecular recognition processes .
Properties
IUPAC Name |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S3/c1-21(2,3)15-9-13(10-16(18(15)24)22(4,5)6)11-17-19(25)23(20(28)29-17)14-7-8-30(26,27)12-14/h9-11,14,24H,7-8,12H2,1-6H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSICDZFFNVKSA-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the individual moieties followed by their assembly into the final structure. Common synthetic routes may include:
Preparation of the aromatic aldehyde: The 3,5-di-tert-butyl-4-hydroxybenzaldehyde can be synthesized through the alkylation of hydroquinone followed by formylation.
Formation of the thiazolidinone ring: This can be achieved by the reaction of a suitable thiourea derivative with an α-haloketone.
Assembly of the final compound: The final step involves the condensation of the aromatic aldehyde with the thiazolidinone derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving Lewis acids or bases, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as an antioxidant due to the presence of the phenolic hydroxyl group. It could also be studied for its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. The presence of multiple functional groups allows for diverse interactions with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and performance.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, as an antioxidant, it may act by donating electrons to neutralize free radicals. In medicinal applications, it could interact with specific enzymes or receptors to modulate biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thiazolidinone Derivatives
Key Observations:
Physicochemical Properties
Table 3: Spectral and Physical Properties
Key Observations:
- Spectroscopic Trends : The tert-butyl groups in the target compound would cause upfield shifts in ¹H NMR (δ ~1.2–1.4 ppm) and distinct ¹³C signals for quaternary carbons (~30–35 ppm).
- Crystal Packing : Analogous compounds () form dimers via R₂²(7) motifs, suggesting the target compound may exhibit similar stabilization through O–H⋯S bonds .
Biological Activity
The compound (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-ones have gained attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, diabetes, and microbial infections. This article reviews the biological activity of this specific compound by examining existing literature on thiazolidin-4-one derivatives and highlighting relevant case studies.
The structure of the compound features a thiazolidin-4-one core with unique substituents that may influence its biological activity. The presence of the di-tert-butyl group and hydroxybenzylidene moiety is expected to enhance lipophilicity and potentially improve interaction with biological targets. The thiazolidinone ring is known to exhibit various mechanisms of action, including:
- Antioxidant Activity : Thiazolidinones can scavenge free radicals and reduce oxidative stress.
- Anticancer Activity : They may inhibit tumor cell proliferation through various pathways.
- Antimicrobial Activity : These compounds can disrupt microbial cell functions.
Antioxidant Activity
Recent studies have demonstrated that thiazolidin-4-one derivatives possess significant antioxidant properties. For instance, compounds with similar structures have shown effective radical scavenging capabilities, which are crucial for mitigating oxidative damage in cells. The antioxidant activity can be quantitatively assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
| Compound | IC50 (mM) | CEAC Value |
|---|---|---|
| Vitamin C | 1.0 | 1.0 |
| Compound 7 | 0.54 ± 0.01 | 0.137 ± 0.01 |
| Compound 8 | 1.82 ± 0.05 | - |
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. They have been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways such as PI3K/Akt and MAPK pathways. In vitro studies indicate that certain derivatives can inhibit the growth of cancer cells significantly.
Case Study : A study on novel thiazolidinones demonstrated that specific derivatives exhibited cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has been documented in several studies, highlighting their effectiveness against both Gram-positive and Gram-negative bacteria. The structure of the substituents plays a crucial role in determining the spectrum of activity.
| Pathogen | Inhibition (%) |
|---|---|
| E. coli | 88.46 |
| S. aureus | 91.66 |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their chemical structure. Modifications at various positions on the thiazolidinone ring can lead to significant changes in biological efficacy:
- Position 2 Substituents : Electron-withdrawing groups tend to enhance antimicrobial activity.
- Position 3 Modifications : Hydroxyl or alkoxy groups increase antioxidant potential.
- Position 5 Variations : Bulky groups like tert-butyl improve lipophilicity and cellular uptake.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
